6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 5169-43-7
VCID: VC6105253
InChI: InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3
SMILES: CN1C2C1COC2
Molecular Formula: C5H9NO
Molecular Weight: 99.133

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane

CAS No.: 5169-43-7

Cat. No.: VC6105253

Molecular Formula: C5H9NO

Molecular Weight: 99.133

* For research use only. Not for human or veterinary use.

6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane - 5169-43-7

Specification

CAS No. 5169-43-7
Molecular Formula C5H9NO
Molecular Weight 99.133
IUPAC Name 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3
Standard InChI Key WVWSMZDWFRYRCL-UHFFFAOYSA-N
SMILES CN1C2C1COC2

Introduction

Structural Characterization and Nomenclature

6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane belongs to the class of bicyclo[3.1.0]hexanes, characterized by a fused three-membered aziridine ring and a five-membered oxolane ring. The numbering of the bicyclic system follows IUPAC conventions, with the bridgehead positions at carbons 1 and 5. The nitrogen atom occupies position 3, while the oxygen atom is at position 6, adjacent to the methyl substituent .

Molecular Geometry and Stereochemistry

The bicyclo[3.1.0]hexane scaffold imposes significant ring strain, particularly in the aziridine component, which influences reactivity. X-ray crystallography data for analogous compounds, such as 6-tosyl-6-azabicyclo[3.1.0]hexane, reveal a puckered conformation with dihedral angles of approximately 110° between the bridgehead carbons. The methyl group at position 6 introduces steric hindrance, likely favoring an exo orientation relative to the bicyclic framework .

Spectroscopic Properties

While direct spectral data for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane are unavailable, comparisons to similar structures provide insights:

  • NMR: The aziridine proton in 3-azabicyclo[3.1.0]hexane derivatives typically resonates at δ 2.8–3.2 ppm (¹H), while the oxolane oxygen deshields adjacent protons to δ 4.0–4.5 ppm .

  • IR: Stretching vibrations for C-N (1,150–1,250 cm⁻¹) and C-O (1,020–1,100 cm⁻¹) are characteristic .

Physicochemical Properties

Based on structural analogs, key properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane include:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/molCalculated
Boiling Point~180–200°C (estimated)
SolubilityModerate in polar aprotic solvents
LogP0.7–1.2 (predicted)

Chemical Reactivity and Applications

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack, enabling diversification:

  • Ammonolysis: Reaction with amines yields diamino derivatives, useful in peptide mimetics.

  • Acid-Catalyzed Rearrangements: Similar to 2-oxa-3-azabicyclo[3.1.0]hexenes, protonation induces Neber or Lossen rearrangements, producing ketenimines or isocyanates .

Pharmaceutical Relevance

Bicyclic amines are privileged scaffolds in drug discovery. For instance:

  • Antiviral Agents: Analogous 3-azabicyclo[3.1.0]hexanes show inhibitory activity against hepatitis C and SARS-CoV-2 proteases.

  • Neurological Targets: Norbornane-derived amines modulate serotonin receptors, suggesting potential CNS applications .

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